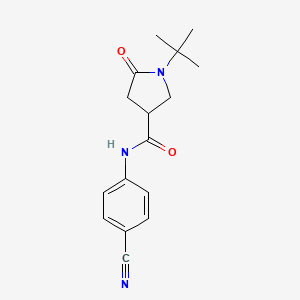
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of sulfonamide derivatives. It is a potent inhibitor of several enzymes and has been extensively studied in scientific research.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves the binding of the compound to the active site of the enzyme. The sulfonamide group of the compound coordinates with the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, the compound binds to the active site of acetylcholinesterase, inhibiting its hydrolytic activity.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in the production of bicarbonate ions. This can have therapeutic implications in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
Vorteile Und Einschränkungen Für Laborexperimente
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and can be used to study their biochemical and physiological effects. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of research is the development of analogs of the compound with improved solubility and stability. Another area of research is the study of the compound's inhibitory activity against other enzymes and its potential therapeutic applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of several enzymes and has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 4-methyl-N-(pyridin-3-ylmethyl)benzamide with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its inhibitory activity against several enzymes. It is a potent inhibitor of carbonic anhydrase, a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-8-9-18(20(24)22-15-17-7-6-10-21-14-17)13-19(16)27(25,26)23-11-4-2-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQDPRXMVTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)


![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5354624.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)
